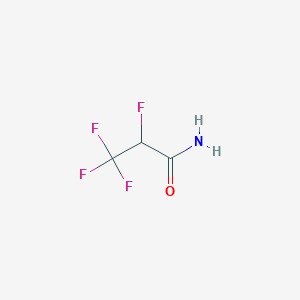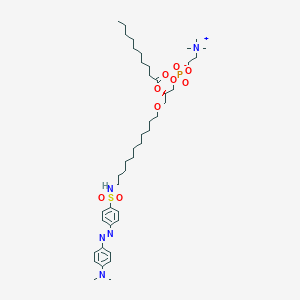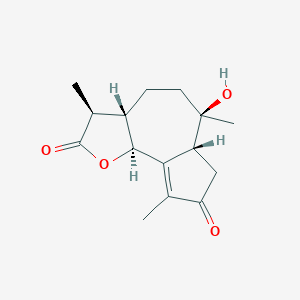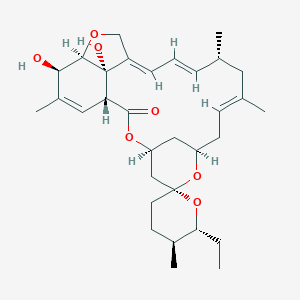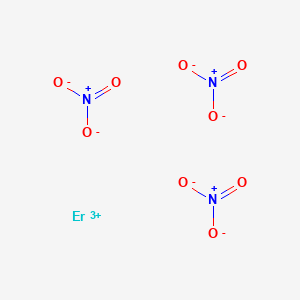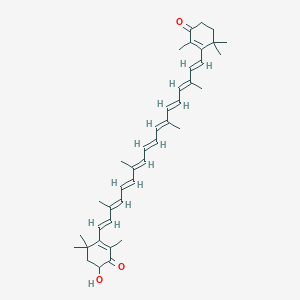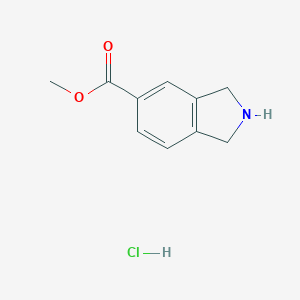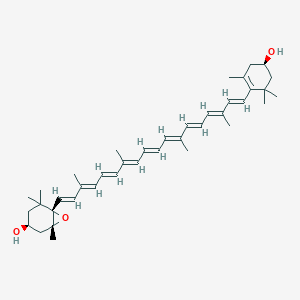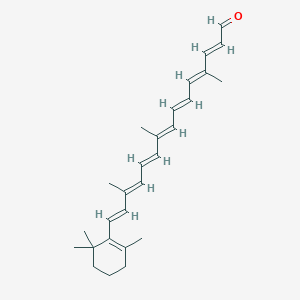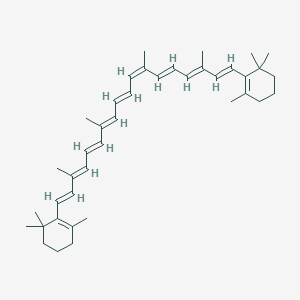
4-((Diphenylmethoxy)methyl)piperidine
Descripción general
Descripción
“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular formula of “4-((Diphenylmethoxy)methyl)piperidine” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.
Aplicaciones Científicas De Investigación
Synthesis and Antiallergic Activity
- Research Application: The chemical modification of classical antihistaminics, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, has led to the development of nonsedative antiallergic agents. These derivatives have demonstrated strong antiallergic effects in rat models with reduced central nervous system side effects (Iwasaki et al., 1994).
Gastric Antisecretory Agents
- Research Application: Certain derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been studied for their potential as nonanticholinergic gastric antisecretory drugs. These derivatives showed promise in the treatment of peptic ulcer disease, with one such compound, fenoctimine, undergoing clinical trials (Scott et al., 1983).
Anti-inflammatory and Antioxidant Activities
- Research Application: Derivatives of 4-hydroxy-piperidine, a related compound to 4-((Diphenylmethoxy)methyl)piperidine, have been synthesized and evaluated as anti-inflammatory agents. These compounds also displayed antioxidant activities, which depended on certain structural characteristics (Geronikaki et al., 2003).
Dopamine Transporter Specific Ligands
- Research Application: Replacing the benzhydrylic oxygen atom in dopamine transporter (DAT)-specific ligands with a nitrogen atom led to the development of novel N-analogues with high potency and selectivity for the DAT. These compounds, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, could potentially be used in pharmacotherapy for cocaine dependence (Dutta et al., 1998).
Corrosion Inhibition
- Research Application: Piperidine derivatives, including those structurally related to 4-((Diphenylmethoxy)methyl)piperidine, have been investigated for their efficacy as corrosion inhibitors in various environments. These compounds have shown to be effective in reducing corrosion through chemisorption on surfaces (Sankarapapavinasam et al., 1991).
Calcium-Channel-Blocking Activity
- Research Application: Derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been synthesized as calcium-channel blockers and antihypertensive agents. These compounds exhibited significant calcium-channel-blocking activity, with some being more potent than established drugs like verapamil and diltiazem (Shanklin et al., 1991).
Mecanismo De Acción
Target of Action
4-((Diphenylmethoxy)methyl)piperidine, also referred to as diphenylpyraline hydrochloride (DPP), is a first-generation antihistamine . Its primary target is the Histamine H1 receptor (HRH1) , which plays a crucial role in allergic reactions. By blocking these receptors, DPP can reduce the effects of histamine, thereby alleviating allergy symptoms.
Mode of Action
As an antihistamine, DPP functions as an inverse agonist at the HRH1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor like histamine, DPP stabilizes it in an inactive state, preventing histamine from binding and exerting its effects.
Biochemical Pathways
The primary biochemical pathway affected by DPP is the histamine signaling pathway . Histamine, released during an allergic response, binds to HRH1 receptors on various cells, leading to symptoms such as inflammation, itching, and mucus production. By blocking these receptors, DPP prevents histamine signaling, thereby alleviating these symptoms .
Result of Action
The primary result of DPP’s action is the reduction of allergy symptoms . By blocking the HRH1 receptor, it prevents histamine from exerting its effects, thereby reducing inflammation, itching, and mucus production associated with allergic reactions .
Safety and Hazards
Propiedades
IUPAC Name |
4-(benzhydryloxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMSDMDCCVWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376198 | |
| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diphenylmethoxy)methyl)piperidine | |
CAS RN |
136647-21-7 | |
| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

